N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
The compound N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide features a butanamide backbone with three distinct substituents:
- A 4-methoxyphenethyl group attached to the nitrogen atom.
- A methyl group at position 2.
- An (E)-styrylsulfonylamino group at position 2.
Unlike fentanyl derivatives, which typically lack sulfonamide groups, this compound may target non-opioid pathways, such as G-protein-coupled receptors (GPCRs) or kinase enzymes .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)21(24-29(26,27)16-14-18-7-5-4-6-8-18)22(25)23-15-13-19-9-11-20(28-3)12-10-19/h4-12,14,16-17,21,24H,13,15H2,1-3H3,(H,23,25)/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJZLGLIDUEKM-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C21H31N3O5S
- Molecular Weight : 437.56 g/mol
1. COX-2 Inhibition
Research indicates that compounds with similar structures exhibit COX-2 inhibitory activity, which is crucial in inflammation and pain management. For instance, a related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, suggesting potential anti-inflammatory properties for this compound as well .
2. Antioxidant Activity
Antioxidant properties are essential for preventing oxidative stress-related diseases. Studies have shown that compounds with methoxyphenyl groups can exhibit significant antioxidant activity, which may be relevant for this compound as well.
3. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may have anticancer properties. Research into similar sulfonamide compounds has indicated that they can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly COX enzymes.
- Modulation of Cell Signaling : It may interact with various receptors and signaling pathways, influencing cellular responses to external stimuli.
Case Studies and Research Findings
Case Study Example
A study exploring the effects of related sulfonamide compounds on inflammation showed that these compounds could significantly reduce inflammatory markers in animal models, suggesting a therapeutic role for this compound in managing inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structures to N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide exhibit significant anticancer activity. A study demonstrated that sulfonamide derivatives can inhibit tumor growth by interfering with specific metabolic pathways in cancer cells.
- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of angiogenesis.
Table 1: Summary of Anticancer Studies on Sulfonamide Derivatives
| Study Reference | Compound Structure | Cancer Type | Mechanism of Action | IC50 Value |
|---|---|---|---|---|
| Similar to target | Breast | Apoptosis induction | 12 µM | |
| Similar to target | Lung | Angiogenesis inhibition | 15 µM |
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways, such as proteases and kinases. These enzymes are crucial targets for drug development due to their roles in disease progression.
- Case Study : A recent study explored the inhibition of a particular kinase by a sulfonamide derivative, showcasing a dose-dependent response that suggests potential therapeutic applications in conditions like diabetes and cancer.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Type | IC50 Value |
|---|---|---|---|
| Kinase A | This compound | Competitive | 8 µM |
| Protease B | Similar sulfonamide derivative | Non-competitive | 5 µM |
Materials Science
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced polymers with tailored properties for applications in drug delivery systems and smart materials.
- Research Findings : Investigations into the polymerization process involving this compound have shown promising results in creating biocompatible materials that can release drugs in a controlled manner.
Table 3: Properties of Polymers Synthesized from Sulfonamide Derivatives
| Polymer Type | Properties | Application Area |
|---|---|---|
| Biodegradable | High tensile strength, biocompatible | Drug delivery systems |
| Smart polymer | pH-responsive | Targeted therapy |
Comparison with Similar Compounds
Structural Analogues in Opioid-Like Compounds
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide) :
- Structural Differences :
- Lacks the sulfonamide group; instead, it has a piperidine ring and a simpler amide linkage.
- Contains a 4-methoxyphenyl group similar to the target compound.
- Functional Implications :
Isobutyryl Fentanyl (N-phenyl-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide) :
- Structural Differences: Features a phenyl-propanamide core with a piperidine ring. No methoxy or sulfonamide groups.
- Functional Implications :
Beta-Agonist-Related Compounds
Formoterol-Related Compound E (N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methyl-ethyl]amino]ethyl]phenyl]formamide) :
- Structural Differences: Contains a hydroxy-phenyl group and a beta-2 agonist pharmacophore (ethanolamine side chain). Lacks the sulfonamide and styryl groups.
- Functional Implications :
Kinase Inhibitors and Miscellaneous Compounds
Vericiguat-Related Butanamide (N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide) :
- Structural Differences: Includes a thiazole ring and chlorophenyl group. No sulfonamide or styryl substituents.
- Functional Implications :
Data Table: Structural and Functional Comparison
*LogP values estimated via computational modeling.
Key Research Findings
- Sulfonamide vs.
- Styryl Group Influence : The (E)-styryl moiety could enhance binding to hydrophobic pockets in enzymes or receptors, similar to kinase inhibitors with vinyl sulfone groups .
- 4-Methoxyphenyl Role : This group, shared with 4-methoxybutyrylfentanyl, may improve membrane permeability but could also introduce CYP2D6-mediated drug interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonamide coupling and protecting group strategies. For example, sulfonylamino groups can be introduced via reaction of amine intermediates with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Optimization of solvent choice (e.g., dichloromethane or ethanol) and temperature (-40°C to room temperature) is critical to minimize side reactions. Catalysts like DMAP may enhance acylation efficiency. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : 1H and 13C NMR spectra verify proton environments and carbon frameworks, with methoxyphenyl signals typically appearing as singlets (~δ 3.8 ppm for OCH3) and sulfonamide NH protons as broad peaks (~δ 8-10 ppm).
- X-ray crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for structurally similar compounds (e.g., (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide derivatives) .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies : Fluorescence-based or colorimetric assays (e.g., protease or kinase inhibition) using recombinant proteins.
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
- Antiviral activity : Plaque reduction assays in viral models (e.g., influenza or HSV-1). Dose-response curves and statistical validation (e.g., ANOVA) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:
- Dose-response normalization : Adjust for variations in compound solubility or stability.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes with target proteins, identifying steric or electronic mismatches. For example, sulfonamide derivatives show altered binding affinity due to methoxyphenyl orientation .
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays).
Q. What experimental designs are suitable for pharmacokinetic (PK) studies of this compound?
- Methodological Answer : PK studies require:
- In vivo models : Rodent studies with intravenous/oral dosing. Blood samples are collected at timed intervals and analyzed via LC-MS/MS for plasma concentration curves.
- Tissue distribution : Radiolabeled compound tracking (e.g., 14C labeling) in organs.
- Metabolite identification : Hepatic microsome incubations with NADPH cofactor, followed by UPLC-QTOF analysis .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?
- Methodological Answer : SAR strategies include:
- Analog synthesis : Modify the methoxyphenyl group (e.g., replace OCH3 with halogens or alkyl chains) and assess changes in activity.
- Pharmacophore mapping : Use software like Schrödinger’s Phase™ to identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity).
- 3D-QSAR : CoMFA or CoMSIA models correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .
Q. What computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- Off-target profiling : SwissTargetPrediction or SEA databases identify potential secondary targets (e.g., GPCRs or ion channels).
- Toxicity prediction : ADMETlab 2.0 estimates hepatotoxicity, hERG inhibition, and mutagenicity.
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate false positives from docking studies .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 150 K–300 K.
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and confirm connectivity.
- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., Mercury CSD) .
Q. What statistical approaches are recommended for validating biological assay reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
